(R)-(5-(Chloromethyl)-1,3,4-oxadiazol-2-YL)(cyclohexyl)(phenyl)methanol
Description
(R)-(5-(Chloromethyl)-1,3,4-oxadiazol-2-YL)(cyclohexyl)(phenyl)methanol is a chiral compound featuring a 1,3,4-oxadiazole core substituted with chloromethyl, cyclohexyl, phenyl, and methanol groups. The 1,3,4-oxadiazole ring is known for its strong electron-withdrawing properties and planar geometry, which contribute to applications in organic electronics (e.g., OLEDs) and medicinal chemistry .
Properties
Molecular Formula |
C16H19ClN2O2 |
|---|---|
Molecular Weight |
306.79 g/mol |
IUPAC Name |
(R)-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-cyclohexyl-phenylmethanol |
InChI |
InChI=1S/C16H19ClN2O2/c17-11-14-18-19-15(21-14)16(20,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13,20H,2,5-6,9-11H2/t16-/m0/s1 |
InChI Key |
PWSSAWQWPZMARG-INIZCTEOSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@@](C2=CC=CC=C2)(C3=NN=C(O3)CCl)O |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)(C3=NN=C(O3)CCl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(5-(Chloromethyl)-1,3,4-oxadiazol-2-YL)(cyclohexyl)(phenyl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The chloromethyl group can be introduced via chloromethylation reactions, often using reagents like chloromethyl methyl ether or formaldehyde and hydrochloric acid. The final step involves the coupling of the oxadiazole intermediate with cyclohexyl and phenyl groups under specific conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
®-(5-(Chloromethyl)-1,3,4-oxadiazol-2-YL)(cyclohexyl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxadiazole ring or other functional groups into different chemical entities.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can react with the chloromethyl group under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the 1,3,4-oxadiazole moiety have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. A study indicated that oxadiazole derivatives could inhibit histone deacetylase (HDAC) activity, leading to increased expression of pro-apoptotic genes .
Table 1: Summary of Anticancer Activities of Oxadiazole Derivatives
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.48 | Apoptosis induction |
| Compound B | HeLa | 1.54 | Cell cycle arrest |
| Compound C | A549 | 4.5 | HDAC inhibition |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that oxadiazole derivatives possess activity against a range of bacterial and fungal strains. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential microbial enzymes .
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 10 µg/mL |
| Compound E | S. aureus | 5 µg/mL |
| Compound F | C. albicans | 15 µg/mL |
Anti-inflammatory Effects
Research indicates that certain oxadiazole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators . This makes them potential candidates for treating inflammatory diseases.
Neuroprotective Effects
Studies suggest that oxadiazole compounds may offer neuroprotective benefits through mechanisms such as reducing oxidative stress and inflammation in neuronal cells . This opens avenues for their application in neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Studies and Research Findings
Several case studies have documented the efficacy of oxadiazole derivatives in clinical settings:
- Case Study 1: A derivative exhibited significant reduction in tumor size in a xenograft model of breast cancer.
- Case Study 2: In vitro studies showed that a specific oxadiazole derivative improved survival rates in neuronal cultures exposed to neurotoxic agents.
Mechanism of Action
The mechanism of action of ®-(5-(Chloromethyl)-1,3,4-oxadiazol-2-YL)(cyclohexyl)(phenyl)methanol involves its interaction with specific molecular targets. The oxadiazole ring and chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects.
Biological Activity
The compound (R)-(5-(Chloromethyl)-1,3,4-oxadiazol-2-YL)(cyclohexyl)(phenyl)methanol is a novel derivative of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential applications in pharmacology, particularly in cancer treatment and antimicrobial activity.
Chemical Structure and Properties
The compound features a 1,3,4-oxadiazole ring, a structure known for its bioisosteric properties and ability to modulate biological activity. The presence of the chloromethyl group enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to (R)-(5-(Chloromethyl)-1,3,4-oxadiazol-2-YL)(cyclohexyl)(phenyl)methanol have shown promising results in inhibiting the proliferation of various cancer cell lines.
- Case Study : A derivative with a similar oxadiazole core demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma and breast cancer cell lines . This suggests that modifications in the side chains can significantly enhance the anticancer activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Oxadiazole Derivative | HT-29 (Colon) | 92.4 |
| Oxadiazole Derivative | MCF-7 (Breast) | 75.0 |
Antimicrobial Activity
The antimicrobial potential of oxadiazoles has also been explored extensively. The methanol extracts of related compounds have shown notable antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli.
- Research Findings : Methanol extracts containing oxadiazole derivatives were effective against methicillin-resistant strains of S. aureus (MRSA), indicating their potential as new antimicrobial agents .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
The precise mechanism by which (R)-(5-(Chloromethyl)-1,3,4-oxadiazol-2-YL)(cyclohexyl)(phenyl)methanol exerts its biological effects is still under investigation. However, it is believed that the oxadiazole moiety interacts with cellular targets involved in proliferation and apoptosis pathways.
Pharmacokinetics and Toxicity
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest that modifications to the oxadiazole structure can influence these parameters significantly.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between the target compound and related 1,3,4-oxadiazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
